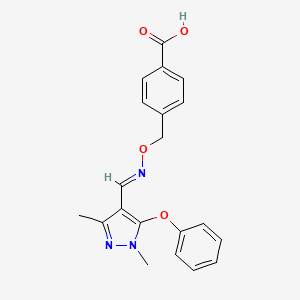

(Z)-Fenpyroximate (free acid)

描述

(Z)-Fenpyroximate (free acid) is a chemical compound primarily used as an acaricide, which means it is employed to control mite populations. It is particularly effective against spider mites, which are common pests in agriculture. The compound is known for its high efficacy and relatively low toxicity to non-target organisms, making it a valuable tool in integrated pest management programs.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Fenpyroximate (free acid) typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrazole ring.

Formation of the oxime: The oxime group is formed by reacting the pyrazole derivative with hydroxylamine.

Isomerization to the (Z)-isomer: The final step involves the isomerization of the oxime to the (Z)-isomer, which is the active form of the compound.

Industrial Production Methods

Industrial production of (Z)-Fenpyroximate (free acid) follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

化学反应分析

Types of Reactions

(Z)-Fenpyroximate (free acid) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Various oxidized derivatives of the pyrazole ring.

Reduction: Amino derivatives of the pyrazole ring.

Substitution: Substituted phenoxy derivatives.

科学研究应用

(Z)-Fenpyroximate (free acid) has several scientific research applications:

Chemistry: It is used as a model compound in studies of pyrazole chemistry and the development of new synthetic methodologies.

Biology: The compound is studied for its effects on mite physiology and its potential use in biological control programs.

Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals with acaricidal properties.

Industry: It is used in the development of new formulations and delivery systems for agricultural applications.

作用机制

The mechanism of action of (Z)-Fenpyroximate (free acid) involves the inhibition of mitochondrial electron transport in mites. This leads to a disruption of ATP synthesis, resulting in the paralysis and death of the target organisms. The compound specifically targets the complex I of the mitochondrial electron transport chain, which is crucial for energy production in cells.

相似化合物的比较

Similar Compounds

Fenpyroximate: The parent compound of (Z)-Fenpyroximate (free acid), which includes both (E)- and (Z)-isomers.

Pyridaben: Another acaricide that targets mitochondrial electron transport but has a different chemical structure.

Bifenazate: An acaricide with a similar mode of action but different chemical properties.

Uniqueness

(Z)-Fenpyroximate (free acid) is unique due to its high selectivity for mites and low toxicity to non-target organisms. Its (Z)-isomer is specifically more active compared to the (E)-isomer, providing enhanced efficacy in pest control applications. Additionally, its chemical structure allows for various modifications, making it a versatile compound for further research and development.

生物活性

(Z)-Fenpyroximate, a phenoxypyrazole acaricide, is recognized for its efficacy in controlling various mite populations in agricultural settings. This article delves into the biological activity of (Z)-Fenpyroximate, focusing on its mechanism of action, toxicity profiles, metabolic pathways, and environmental impacts based on diverse research findings.

(Z)-Fenpyroximate is characterized by the chemical formula and has a unique mode of action that distinguishes it from conventional insecticides. It primarily targets the neurophysiological processes in mites and insects:

- Mechanism : The compound interferes with nerve conduction, leading to paralysis and eventual death of the pests within 2 to 4 days post-exposure. Symptoms include inactivity and cessation of feeding, which are critical indicators of its effectiveness against target species .

Acute and Chronic Toxicity

Toxicity evaluations reveal varying effects across different species:

- Rats : In studies involving repeated doses, significant findings included decreased body weight and liver effects at higher concentrations. The no-observed-adverse-effect level (NOAEL) was determined to be 25 ppm based on reduced weight gain and feed consumption at elevated doses .

- Dogs : Similar patterns were observed with gastrointestinal disturbances noted alongside decreased body weights .

Genotoxicity

Extensive testing has shown that (Z)-Fenpyroximate is unlikely to be genotoxic. It did not exhibit any genotoxic effects in both in vitro and in vivo assays, reinforcing its safety profile concerning genetic material .

Metabolic Pathways

The metabolism of (Z)-Fenpyroximate involves several pathways, including hydrolytic cleavage and oxidation. Key metabolites identified include M-1 and M-12, which contribute to the overall residue profile in treated crops. The compound is predominantly excreted via feces (70-92%) with a smaller fraction eliminated through urine (9-18%) in animal models .

Residue Levels in Crops

Recent studies have measured residual levels of fenpyroximate in citrus fruits using advanced analytical techniques like UHPLC-MS/MS. The results indicated:

| Compound | Matrix | Average Recovery (%) | RSD (%) | LOQ (mg/kg) |

|---|---|---|---|---|

| Fenpyroximate | Whole Citrus | 104 - 110 | 1 - 4 | 0.01 |

| Citrus Flesh | 92 - 109 | 1 - 3 | 0.01 | |

| Z-Fenpyroximate | Whole Citrus | 104 - 113 | 1 - 2 | 0.01 |

| Citrus Flesh | 90 - 91 | 1 - 2 | 0.01 |

This data underscores the compound's stability and persistence within agricultural systems while also highlighting its effective recovery rates during residue analysis .

Case Studies

Several case studies have further elucidated the biological activity of (Z)-Fenpyroximate:

- Citrus Crop Trials : In field trials conducted over multiple seasons, (Z)-Fenpyroximate demonstrated significant efficacy against various mite species, leading to improved yield quality and quantity.

- Comparative Efficacy : Studies comparing (Z)-Fenpyroximate with other acaricides revealed superior performance in terms of speed of action and lower incidence of pest resistance development.

Environmental Impact

The environmental fate of (Z)-Fenpyroximate indicates that it is stable under various pH conditions and does not readily degrade into harmful metabolites. Its application has been associated with minimal non-target organism impact when used according to recommended agricultural practices .

属性

IUPAC Name |

4-[[(E)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-14-18(19(23(2)22-14)27-17-6-4-3-5-7-17)12-21-26-13-15-8-10-16(11-9-15)20(24)25/h3-12H,13H2,1-2H3,(H,24,25)/b21-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSVZVKVXOZKSG-CIAFOILYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)O)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N/OCC2=CC=C(C=C2)C(=O)O)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123273 | |

| Record name | 4-[[[(E)-[(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149054-56-8 | |

| Record name | 4-[[[(E)-[(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149054-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[[(E)-[(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。